molecular formula C27H36ClN7O9 B10819095 Ac-Gln-Gln-Gln-AMC.HCl

Ac-Gln-Gln-Gln-AMC.HCl

Cat. No.: B10819095
M. Wt: 638.1 g/mol
InChI Key: MRGMUXGYDCCMJA-YOTVLOEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Gln-Gln-Gln-AMC.HCl: N-acetyl-L-glutamine-L-glutamine-L-glutamine-7-amino-4-methylcoumarin hydrochloride , is a fluorogenic probe. This compound is primarily used in biochemical assays to measure enzyme activity, particularly peptidase activity. The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-Gln-Gln-Gln-AMC.HCl involves the coupling of N-acetyl-L-glutamine with L-glutamine and L-glutamine-7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable solid form .

Scientific Research Applications

Chemistry: Ac-Gln-Gln-Gln-AMC.HCl is used as a substrate in enzymatic assays to study the activity of peptidases. Its fluorogenic properties allow for the real-time monitoring of enzyme kinetics and the identification of enzyme inhibitors .

Biology: In biological research, this compound is used to investigate the role of peptidases in various physiological processes. It is also employed in the study of bacterial enzymes, such as peptidoglutaminase from Bacillus circulans .

Medicine: this compound is utilized in medical research to develop diagnostic assays for diseases involving peptidase activity. It is also used in drug discovery to screen for potential inhibitors of peptidases .

Industry: In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based products .

Mechanism of Action

The mechanism of action of Ac-Gln-Gln-Gln-AMC.HCl involves its enzymatic cleavage by specific peptidases. Upon cleavage, the 7-amino-4-methylcoumarin (AMC) moiety is released, which then emits fluorescence. This fluorescence can be quantitatively measured to determine the activity of the peptidase. The molecular targets of this compound are the active sites of peptidases, where the cleavage occurs .

Comparison with Similar Compounds

Uniqueness: Ac-Gln-Gln-Gln-AMC.HCl is unique due to its specific substrate properties for peptidoglutaminase I and II from Bacillus circulans. Its high purity and stability make it a preferred choice for precise enzymatic assays .

Properties

Molecular Formula

C27H36ClN7O9

Molecular Weight

638.1 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;hydrochloride

InChI

InChI=1S/C27H35N7O9.ClH/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36;/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41);1H/t17-,18-,19-;/m0./s1

InChI Key

MRGMUXGYDCCMJA-YOTVLOEGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C.Cl

Origin of Product

United States

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